molecular formula C16H13I3N2O3 B13807245 Hydrocinnamic acid, m-(3-amino-2,4,6-triiodobenzamido)- CAS No. 22708-47-0

Hydrocinnamic acid, m-(3-amino-2,4,6-triiodobenzamido)-

Cat. No.: B13807245
CAS No.: 22708-47-0
M. Wt: 662.00 g/mol
InChI Key: LYYDOVGTHINNFB-UHFFFAOYSA-N
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Description

Hydrocinnamic acid, m-(3-amino-2,4,6-triiodobenzamido)- is a complex organic compound characterized by the presence of iodine atoms and an amino group attached to a benzene ring. This compound is notable for its applications in various scientific fields due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

Hydrocinnamic acid, m-(3-amino-2,4,6-triiodobenzamido)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various iodinated derivatives and amino-substituted compounds, which can be further utilized in different applications .

Scientific Research Applications

Hydrocinnamic acid, m-(3-amino-2,4,6-triiodobenzamido)- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The iodine atoms enhance its binding affinity to proteins and enzymes, facilitating various biochemical reactions. The amino group plays a crucial role in forming hydrogen bonds, stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrocinnamic acid, m-(3-amino-2,4,6-triiodobenzamido)- is unique due to its combination of iodine atoms and an amino group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high specificity and reactivity .

Properties

CAS No.

22708-47-0

Molecular Formula

C16H13I3N2O3

Molecular Weight

662.00 g/mol

IUPAC Name

3-[3-[(3-amino-2,4,6-triiodobenzoyl)amino]phenyl]propanoic acid

InChI

InChI=1S/C16H13I3N2O3/c17-10-7-11(18)15(20)14(19)13(10)16(24)21-9-3-1-2-8(6-9)4-5-12(22)23/h1-3,6-7H,4-5,20H2,(H,21,24)(H,22,23)

InChI Key

LYYDOVGTHINNFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C(=C(C=C2I)I)N)I)CCC(=O)O

Origin of Product

United States

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